5-Amino-2-acetoxyindane
Description
5-Amino-2-acetoxyindane (CAS RN: 51927-76-5) is a synthetic aminoindane derivative characterized by an acetoxy group at the 2-position and an amino group at the 5-position of the indane scaffold . Its molecular formula is C₁₁H₁₃NO₂, with a molecular weight of 191.23 g/mol. Structurally, it belongs to the aminoindane class, which shares conformational similarities with amphetamines due to its bicyclic aromatic framework .
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
(5-amino-2,3-dihydro-1H-inden-2-yl) acetate |
InChI |
InChI=1S/C11H13NO2/c1-7(13)14-11-5-8-2-3-10(12)4-9(8)6-11/h2-4,11H,5-6,12H2,1H3 |
InChI Key |
SYCDOUXQGDYZFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CC2=C(C1)C=C(C=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Aminoindanes
Key Research Findings
5-Iodo-2-aminoindane (5-IAI)
- Pharmacology: Produces MDMA-like euphoria and empathy via serotonin and dopamine release but lacks neurotoxic metabolites seen in MDMA due to iodine substitution preventing oxidation to quinones .
- Safety: Non-neurotoxic in rodent models at recreational doses, distinguishing it from para-substituted amphetamines .
MDAI
MMAI
- Structure-Activity : The 5-methoxy and 6-methyl groups reduce potency compared to MDMA but enhance metabolic stability .
- Behavioral Effects : Produces locomotor stimulation in rodents at lower efficacy than MDMA, suggesting partial receptor activation .
This compound
- Inferences: The acetoxy group may increase lipophilicity, prolonging half-life compared to hydroxylated analogs (e.g., 2-AI).
Critical Analysis of Evidence Gaps
While this compound’s structural analogs are well-characterized, the compound itself lacks empirical pharmacological data. Key unknowns include:
- Receptor Targets : Whether the acetoxy group enhances affinity for serotonin or dopamine transporters.
- Metabolism: Potential hydrolysis to 5-amino-2-hydroxyindane (a known analgesic precursor) or interaction with esterases .
- Toxicity : Absence of neurotoxicity studies limits risk assessment.
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